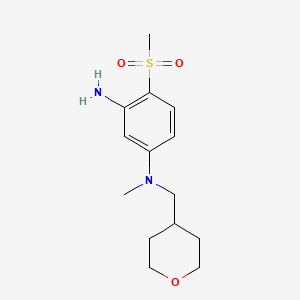
N1-Methyl-4-(methylsulfonyl)-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine
Overview
Description
N1-Methyl-4-(methylsulfonyl)-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine is a useful research compound. Its molecular formula is C14H22N2O3S and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-Methyl-4-(methylsulfonyl)-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine is a chemical compound with the molecular formula . It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacology and therapeutic applications.
- Molecular Formula:
- CAS Number: 1219957-13-7
- MDL Number: MFCD13562259
- Chemical Structure:
- The compound features a methylsulfonyl group and a tetrahydro-2H-pyran moiety, which are significant for its biological activity.
The biological activity of this compound has been linked to its interaction with various biological targets. Research indicates that it may exhibit:
- Anticancer Properties: Preliminary studies suggest that the compound can inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound:
-
In Vitro Studies:
- Assays conducted on cancer cell lines have shown that the compound can reduce cell viability significantly at micromolar concentrations.
- The mechanism appears to involve modulation of signaling pathways associated with cell growth and survival.
-
In Vivo Studies:
- Animal models have demonstrated that administration of this compound results in tumor growth inhibition.
- Doses and treatment regimens are still under investigation to optimize therapeutic outcomes.
Data Table: Biological Activity Summary
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell proliferation, with a notable increase in apoptotic markers at higher concentrations.
Case Study 2: Pharmacokinetics
Research focusing on the pharmacokinetics of this compound revealed that it has favorable absorption characteristics when administered orally. The half-life and metabolic pathways are currently being characterized to assess its viability as a therapeutic agent.
Properties
IUPAC Name |
1-N-methyl-4-methylsulfonyl-1-N-(oxan-4-ylmethyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-16(10-11-5-7-19-8-6-11)12-3-4-14(13(15)9-12)20(2,17)18/h3-4,9,11H,5-8,10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLJRORVZYTJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=CC(=C(C=C2)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















